molecular formula C14H11BrN4O2 B4380822 N-(benzyloxy)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(benzyloxy)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4380822
M. Wt: 347.17 g/mol
InChI Key: PZLUXUHLHHKRPV-UHFFFAOYSA-N
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Description

N-(benzyloxy)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Bromination: Introduction of the bromine atom at the 6-position is usually carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Benzyloxy group introduction: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.

    Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-(benzyloxy)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: Employed in the development of chemical probes to investigate protein functions and interactions.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Benzyl-substituted pyrazoles: Compounds with similar benzyl groups but different core structures.

Uniqueness

N-(benzyloxy)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-N-phenylmethoxypyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2/c15-11-7-16-13-6-12(17-19(13)8-11)14(20)18-21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLUXUHLHHKRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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